molecular formula C10H7ClN2O2 B1441024 3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one CAS No. 1142199-73-2

3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one

Cat. No.: B1441024
CAS No.: 1142199-73-2
M. Wt: 222.63 g/mol
InChI Key: GNBAXRVRVCMWTJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes an oxazole ring and a pyridine moiety. Its chemical formula is C11H9ClN2O2C_{11}H_{9}ClN_{2}O_{2}, and it can be represented as follows:

Structure C11H9ClN2O2\text{Structure }\text{C}_{11}\text{H}_{9}\text{ClN}_{2}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against specific bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
C. albicans1864 µg/mL

These results indicate a promising spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have focused on the compound's effects on various cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29). The findings include:

  • Cell Viability Assays : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
Cell Line IC50 (µM)
MCF-710
HT-2912

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It is suggested that the compound interacts with signaling pathways related to inflammation and cell survival.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of derivatives demonstrated that modifications to the chloromethyl group enhanced antimicrobial properties, leading to compounds with MIC values lower than those of standard antibiotics.
  • Case Study on Anticancer Properties : A recent publication highlighted that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a concentration of 20 mg/kg body weight.

Properties

IUPAC Name

3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBAXRVRVCMWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180037
Record name 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142199-73-2
Record name 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142199-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
Reactant of Route 2
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
Reactant of Route 3
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
Reactant of Route 4
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
Reactant of Route 5
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
Reactant of Route 6
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.